2-Chloro-6-methoxyquinoline-5-sulfonyl chloride
Overview
Description
2-Chloro-6-methoxyquinoline-5-sulfonyl chloride: is an organic compound with the molecular formula C10H7Cl2NO3S and a molecular weight of 292.14 g/mol . This compound is characterized by the presence of a quinoline ring substituted with a chloro group at the second position, a methoxy group at the sixth position, and a sulfonyl chloride group at the fifth position. It is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride typically involves the chlorination of 6-methoxyquinoline followed by sulfonylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonylating agents like chlorosulfonic acid .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common to optimize the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction Reactions: The quinoline ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Agents such as sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Scientific Research Applications
Chemistry: 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride is used as a building block in the synthesis of various organic compounds. It is particularly useful in the preparation of sulfonamide derivatives, which are important intermediates in pharmaceutical chemistry .
Biology and Medicine: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions. This modification can alter the biological activity of these molecules, making it a valuable tool in drug discovery and development .
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it suitable for various chemical processes .
Mechanism of Action
The mechanism of action of 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the formation of sulfonamide or sulfonate derivatives. These reactions can modify the structure and function of target molecules, such as proteins, thereby altering their biological activity .
Comparison with Similar Compounds
2-Chloro-6-methoxyquinoline: Lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.
6-Methoxyquinoline-5-sulfonyl chloride: Lacks the chloro group, which can affect its reactivity and applications.
2-Chloroquinoline-5-sulfonyl chloride: Lacks the methoxy group, which can influence its chemical properties and reactivity.
Uniqueness: 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride is unique due to the presence of both the chloro and methoxy groups on the quinoline ring, along with the highly reactive sulfonyl chloride group. This combination of functional groups makes it a versatile compound in various chemical reactions and applications .
Properties
IUPAC Name |
2-chloro-6-methoxyquinoline-5-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO3S/c1-16-8-4-3-7-6(2-5-9(11)13-7)10(8)17(12,14)15/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYLPXCZBGSNEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)N=C(C=C2)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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